(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Overview
Description
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid, also known as MOPCA, is a novel organic compound with various potential applications in the field of science and technology. It is a synthetic derivative of phthalazinone, a type of heterocyclic aromatic compound, and has been studied for its potential as a therapeutic agent, a diagnostic tool, and a reagent for chemical synthesis.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid involves the condensation of 4-methylphthalic anhydride with glycine, followed by oxidation and decarboxylation to yield the final product.
Starting Materials
4-methylphthalic anhydride, glycine, sodium hypochlorite, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: Dissolve 4-methylphthalic anhydride and glycine in a 1:1 molar ratio in a mixture of water and ethyl acetate., Step 2: Add sodium hydroxide to the mixture to adjust the pH to 8-9., Step 3: Heat the mixture at 80-90°C for 24-48 hours to allow for condensation., Step 4: Cool the mixture and filter the resulting solid., Step 5: Dissolve the solid in hydrochloric acid and filter to remove any insoluble impurities., Step 6: Add sodium hypochlorite to the solution to oxidize the intermediate to the desired product., Step 7: Adjust the pH of the solution to 7-8 with sodium hydroxide., Step 8: Heat the solution at 80-90°C for 24-48 hours to allow for decarboxylation., Step 9: Cool the mixture and filter the resulting solid to obtain (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid.
Scientific Research Applications
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has been studied for its potential applications in the fields of biochemistry and medicine. In particular, it has been studied as a therapeutic agent, a diagnostic tool, and a reagent for chemical synthesis. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and various other diseases. Additionally, it has been studied for its potential use as a diagnostic tool, as it can be used to detect the presence of certain biomarkers in biological samples. Finally, it has been studied for its potential use as a reagent for chemical synthesis, as it can be used to synthesize various other organic compounds.
Mechanism Of Action
The exact mechanism of action of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is still not fully understood. However, it is believed that (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid functions as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical And Physiological Effects
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has been found to have a variety of biochemical and physiological effects. In particular, it has been found to reduce inflammation, inhibit the growth of cancer cells, reduce oxidative stress, and reduce the production of pro-inflammatory mediators. Additionally, it has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.
Advantages And Limitations For Lab Experiments
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. Additionally, it is relatively non-toxic, making it safe to handle in a laboratory setting. However, there are also some limitations to its use. In particular, it can be difficult to obtain in large quantities, and its reactivity can be affected by changes in pH and temperature.
Future Directions
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has a wide range of potential applications, and there are many possible future directions for research. For example, further research could be done to explore its potential as a therapeutic agent, a diagnostic tool, and a reagent for chemical synthesis. Additionally, further research could be done to investigate its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to improve the synthesis methods for (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid and to explore new applications for the compound.
properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVCCTSOVBCYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356073 | |
Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
CAS RN |
68775-82-6 | |
Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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